molecular formula C7H14ClN3 B11807065 (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride

Cat. No.: B11807065
M. Wt: 175.66 g/mol
InChI Key: VXOMXPJBWORTCO-UHFFFAOYSA-N
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Description

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H14ClN3. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with formaldehyde and ammonium chloride. The reaction is carried out in an aqueous medium under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity and receptor binding, which can result in anti-inflammatory, antimicrobial, or other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H14ClN3

Molecular Weight

175.66 g/mol

IUPAC Name

(1-ethyl-3-methylpyrazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H13N3.ClH/c1-3-10-5-7(4-8)6(2)9-10;/h5H,3-4,8H2,1-2H3;1H

InChI Key

VXOMXPJBWORTCO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN.Cl

Origin of Product

United States

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